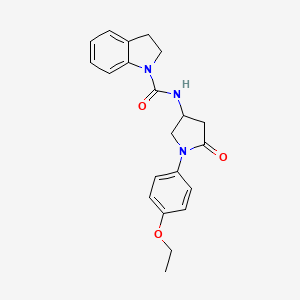

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-2-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)22-21(26)23-12-11-15-5-3-4-6-19(15)23/h3-10,16H,2,11-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCZTPKKGSYEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Indoline Core: Starting with aniline derivatives, the indoline core is synthesized through cyclization reactions.

Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via a condensation reaction with appropriate reagents.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a substitution reaction, often using ethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and yields are commonly employed.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzamide and pyrrolidinone derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects and pharmacological implications.

Table 1: Comparison of Structural Features

| Compound Name | Core Structure | Substituent (Para Position) | Key Functional Groups |

|---|---|---|---|

| N-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide | Pyrrolidin-5-one | Ethoxy (-OCH₂CH₃) | Indoline carboxamide, pyrrolidinone |

| N-[(2S)-3-(4-Methoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide | Propanamide | Methoxy (-OCH₃) | Benzamide, hydroxypropanamide |

| N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide | Propanamide | Ethoxy (-OCH₂CH₃) | Benzamide, hydroxypropanamide |

| N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide | Propanamide | Propoxy (-OCH₂CH₂CH₃) | Benzamide, hydroxypropanamide |

| N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide | Propanamide | Isopropoxy (-OCH(CH₃)₂) | Benzamide, hydroxypropanamide |

Key Observations

Substituent Effects on Lipophilicity: The ethoxy group in the target compound offers moderate lipophilicity (calculated logP ~2.8), balancing membrane permeability and aqueous solubility.

Hydrogen-Bonding Capacity: The indoline carboxamide in the target compound provides two hydrogen-bond donors (NH groups), enhancing target engagement compared to the benzamide derivatives in analogs (one NH donor). This difference could translate to higher binding affinity for targets requiring multiple H-bond interactions .

Metabolic Stability :

- Ethoxy substituents are generally more resistant to oxidative metabolism than methoxy groups, which are prone to demethylation. However, longer alkoxy chains (e.g., propoxy) may undergo ω- or β-oxidation, shortening their half-life. The isopropoxy group’s steric bulk could further slow enzymatic degradation .

Stereochemical Considerations: All analogs in Table 1 feature (2S) configurations, suggesting stereoselective activity.

Biological Activity

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indoline core, a pyrrolidinone ring, and a 4-ethoxyphenyl substituent. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

This compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating biological processes.

- Receptor Interaction : It can bind to various receptors, influencing signaling pathways related to inflammation, cancer progression, and other diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

- Neuroprotective Activity : There is emerging evidence supporting its role as a neuroprotective agent, potentially beneficial in neurodegenerative diseases.

1. Anticancer Activity

A study investigating the anticancer potential of indole derivatives, including this compound, reported significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

2. Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using an LPS-induced inflammation model in vitro. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a significant anti-inflammatory effect.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound-treated | 100 | 150 |

3. Neuroprotective Effects

Research into the neuroprotective effects of the compound showed promise in models of oxidative stress. The compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.